N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-12(2)22-10-24(19(11)26)9-17(25)21-8-16-13(3)23-18(27-16)14-6-4-5-7-15(14)20/h4-7,10H,8-9H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTQMKNRBUIRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and membrane permeability.
- Pyrimidine Derivative : The presence of the pyrimidine moiety is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₄O₂S |
| Molecular Weight | 402.9 g/mol |
| CAS Number | 1421454-02-5 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially modulating their activity.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular responses.
Antiviral Activity
A study highlighted the antiviral properties of structurally similar compounds, suggesting that this compound could share similar mechanisms. The compound's ability to inhibit viral fusion with host cells positions it as a candidate for further antiviral development .
Anticancer Potential
Investigations into related compounds have revealed promising anticancer activities. For instance, certain derivatives demonstrated the ability to induce apoptosis in cancer cells and inhibit cell cycle progression. This suggests that this compound may also possess anticancer properties through similar pathways .
Case Studies
- In Vitro Studies : Experimental studies have shown that compounds with similar structural motifs can exhibit significant cytotoxicity against various cancer cell lines. In one study, derivatives were tested against A549 lung cancer cells, with IC50 values indicating effective growth inhibition .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory and analgesic effects of related compounds. These studies often measure reductions in edema and pain responses, which could be extrapolated to hypothesize similar effects for this compound .
Scientific Research Applications
Research indicates that compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibit various biological activities:
- Anticancer Properties : Compounds with similar structures have been shown to possess significant anticancer activity. For instance, studies have demonstrated that related thiazole-containing compounds can inhibit the growth of cancer cell lines, indicating potential for development as anticancer agents .
- Antimicrobial Activity : The thiazole ring in the compound contributes to its potential antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is critical for developing therapeutics targeting specific metabolic pathways involved in diseases .
Case Studies
Several studies have documented the applications of similar compounds in various fields:
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Triazole : The target’s thiazole core (S and N heteroatoms) offers distinct electronic properties compared to triazole derivatives (three N atoms), which may influence hydrogen bonding and metabolic stability .
- Substituent Effects : The 2-chlorophenyl group in the target compound contrasts with 2,3-dichlorophenyl (compound 5.6) and naphthyloxy (compound 6k). Chlorine’s electronegativity enhances lipophilicity, while bulkier groups like naphthyloxy may sterically hinder target binding .
- Pyrimidinone Variations: The target’s 4,5-dimethyl-6-oxopyrimidinyl group differs from the thio-linked pyrimidinone in 5.6 and the tetrahydropyrimidinone in compound o. These variations impact solubility and conformational flexibility .
Physicochemical Properties
Spectroscopic and analytical data from analogs provide indirect insights:
Notable Trends:
- C=O Stretching : The target’s amide C=O stretch is expected near 1670–1690 cm⁻¹, consistent with analogs .
- Thermal Stability: The thiopyrimidinone analog 5.6 has a high melting point (230°C), suggesting that the target compound may similarly exhibit robust thermal stability due to aromatic stacking and hydrogen bonding .
Q & A
Q. What are the key synthetic pathways and purity optimization strategies for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cycloaddition or nucleophilic substitution. For example, analogous thiazole derivatives are synthesized via 1,3-dipolar cycloaddition between azides and alkynes (e.g., ). Purity is ensured by recrystallization (e.g., pet-ether in ) and monitored via TLC. Yield optimization (e.g., 72% in ) requires precise stoichiometry, reflux conditions, and solvent selection (e.g., glacial acetic acid in ). Post-synthesis purification steps, such as column chromatography or repeated recrystallization, are critical to achieving >95% purity .
Q. How can spectroscopic methods (NMR, IR, HRMS) be employed to characterize this compound?
Methodological Answer:
- 1H NMR : Peaks at δ 13.30 (s, NH) and δ 7.42–7.58 (aromatic protons) confirm structural motifs like thiazole and chlorophenyl groups ().
- IR : Bands at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C-Cl) validate functional groups ().
- HRMS : Calculated [M + H]+ values (e.g., 393.1118 in ) must match experimental data to confirm molecular formula.
A table summarizing key spectral
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR (δ) | 13.30 (s), 7.42–7.58 (m) | NH, aromatic protons |
| IR (cm⁻¹) | 1678, 785 | C=O, C-Cl stretching |
| HRMS | [M + H]+ = 393.1118 (calc.) | Molecular formula validation |
Advanced Research Questions
Q. How can tautomeric equilibria (e.g., amine/imine forms) observed in NMR data be resolved?
Methodological Answer: Tautomeric forms (e.g., 50:50 amine:imine ratio in ) complicate structural elucidation. Strategies include:
- Variable Temperature NMR : Cooling the sample may slow equilibration, resolving split signals.
- Computational Modeling : DFT calculations predict stable tautomers and their NMR chemical shifts.
- pH Adjustment : Protonation/deprotonation of functional groups can stabilize one form.
For example, integrating split NH peaks (e.g., δ 11.20, 10.40 in ) under controlled conditions quantifies tautomeric ratios .
Q. What computational and statistical methods are effective in optimizing reaction conditions for this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., ICReDD’s approach in ) identify transition states and energetically favorable pathways.
- Design of Experiments (DoE) : Fractional factorial designs minimize trials while testing variables like temperature, solvent, and catalyst (). For instance, a 2³ factorial design could optimize yield by varying reflux time, molar ratios, and solvent polarity.
- Machine Learning : Training models on reaction databases predict optimal conditions for novel syntheses .
Q. How can contradictions in analytical data (e.g., unexpected byproducts or low yields) be systematically addressed?
Methodological Answer:
- High-Resolution Analytics : Use LC-MS or MALDI-TOF to detect trace byproducts.
- Mechanistic Studies : Isotope labeling (e.g., ¹³C) tracks reaction pathways to identify side reactions.
- Cross-Validation : Compare NMR, IR, and HRMS data with synthetic intermediates (e.g., azide precursors in ) to pinpoint inconsistencies.
For example, unexpected HRMS peaks may indicate incomplete cycloaddition, requiring extended reflux or alternative catalysts .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT). Dose-response curves (IC₅₀ values) quantify potency.
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock.
- Metabolic Stability Tests : Use liver microsomes to assess metabolic degradation rates.
Thiazole derivatives (e.g., ) often require SAR studies by modifying substituents (e.g., chlorophenyl vs. methoxyphenyl) to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
